molecular formula C18H21BN2O3 B1628598 N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864759-38-6

N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide

Cat. No.: B1628598
CAS No.: 864759-38-6
M. Wt: 324.2 g/mol
InChI Key: XELVDNPEYWCOLM-UHFFFAOYSA-N
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Description

N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide is an organic compound that features a pyridine ring and a benzamide moiety connected through a dioxaborolane group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the context of boron chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide typically involves the coupling of a pyridine derivative with a benzamide derivative through a dioxaborolane group. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of automated systems for the addition of reagents and the monitoring of reaction progress can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-hydride species.

    Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boron-hydride species, and substituted pyridine or benzamide derivatives .

Mechanism of Action

The mechanism by which N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The pathways involved often include the formation of boronate esters and other boron-containing intermediates.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-pyridin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-7-5-13(6-8-14)16(22)21-15-9-11-20-12-10-15/h5-12H,1-4H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELVDNPEYWCOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592320
Record name N-(Pyridin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-38-6
Record name N-(Pyridin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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